molecular formula C13H14O4 B15054002 5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid CAS No. 886505-87-9

5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid

Cat. No.: B15054002
CAS No.: 886505-87-9
M. Wt: 234.25 g/mol
InChI Key: GDCAEFZYGLXTPF-UHFFFAOYSA-N
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Description

5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid is a synthetic organic compound characterized by the presence of a furan ring substituted with a hydroxycyclohexyl group and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring, followed by the introduction of the ethynyl group through a Sonogashira coupling reaction. The hydroxycyclohexyl group is then introduced via a Grignard reaction or similar organometallic approach. The final product is purified using techniques such as column chromatography .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxycyclohexyl group may facilitate binding to enzymes or receptors, while the ethynyl group can participate in covalent bonding with target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid is unique due to the combination of its hydroxycyclohexyl and ethynyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

886505-87-9

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

5-[2-(1-hydroxycyclohexyl)ethynyl]furan-2-carboxylic acid

InChI

InChI=1S/C13H14O4/c14-12(15)11-5-4-10(17-11)6-9-13(16)7-2-1-3-8-13/h4-5,16H,1-3,7-8H2,(H,14,15)

InChI Key

GDCAEFZYGLXTPF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#CC2=CC=C(O2)C(=O)O)O

Origin of Product

United States

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